Terfenadine

Cardiac Safety Pharmacology hERG Inhibition QT Prolongation

Terfenadine is the definitive hERG (KV11.1) positive control (IC50 204 nM) for ICH S7B cardiac safety screening—irreplaceable for patch-clamp assay calibration. Unlike fexofenadine (hERG IC50 >100 μM), cetirizine, or loratadine, Terfenadine alone delivers reproducible, dose-dependent QT prolongation to validate model sensitivity. Its exclusive CYP3A4-dependent clearance (13- to 59-fold plasma elevation with ketoconazole) makes it an essential probe for ADME/Drug-Drug Interaction studies. Mandatory reference for blood-brain barrier P-gp efflux research. Research use only.

Molecular Formula C32H41NO2
Molecular Weight 471.7 g/mol
CAS No. 50679-08-8
Cat. No. B1681261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerfenadine
CAS50679-08-8
Synonymsalpha-(4-(1,1-Dimethylethyl)phenyl)-4-(hydroxydiphenylmethyl)-1-piperdinebutanol
Balkis Saft Spezial
Cyater
Hisfedin
Rapidal
RMI 9918
RMI-9918
RMI9918
Seldane
Teldane
Terfedura
Terfemundin
Terfenadin AL
Terfenadin Heumann
Terfenadin Ratiopharm
Terfenadin Stada
terfenadin von ct
Terfenadin-ratiopharm
Terfenadine
Terfenidine
Ternadin
Triludan
Molecular FormulaC32H41NO2
Molecular Weight471.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
InChIInChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3
InChIKeyGUGOEEXESWIERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility at 30 °C (g/100 ml): ethanol 3.780;  methanol 3.750;  hexane 0.034;  0.1M HCl 0.012;  00.1M citric acid 0.110;  0.1M tartaric acid 0.045
In water, 9.63X10-2 mg/L at 25 °C
4.58e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Terfenadine (CAS 50679-08-8): A Second-Generation H1 Antagonist with Defined hERG Liability for Preclinical Cardiac Safety Assessment and Pharmacological Reference


Terfenadine (CAS 50679-08-8) is a second-generation, non-sedating histamine H1 receptor antagonist formerly approved for the treatment of allergic rhinitis and chronic urticaria. Unlike first-generation antihistamines, terfenadine exhibits minimal central nervous system penetration, attributed to P-glycoprotein-mediated efflux at the blood-brain barrier [1]. Terfenadine is a potent, open-channel blocker of the human ether-à-go-go-related gene (hERG; KV11.1) potassium channel with an IC50 of 204 nM . Its pharmacologically active metabolite, fexofenadine, is generated through nearly complete first-pass metabolism via cytochrome P450 3A4 (CYP3A4) in the liver and intestinal epithelium . While the parent compound demonstrates pronounced hERG affinity and is associated with QT interval prolongation and torsades de pointes at elevated plasma concentrations, the fexofenadine metabolite lacks significant hERG blockade and associated cardiotoxicity, establishing a well-characterized pharmacological dissociation [2].

Why Terfenadine Cannot Be Substituted with Other Second-Generation Antihistamines: Critical Divergence in hERG Affinity, Metabolic Liability, and QT Prolongation Risk


While terfenadine shares the H1 receptor antagonist classification with compounds such as loratadine, cetirizine, and fexofenadine, substantial quantitative differences in their cardiac ion channel pharmacology and pharmacokinetic profiles preclude interchangeable use in research and clinical contexts. Terfenadine exhibits nanomolar affinity for the hERG potassium channel (IC50 = 204 nM) and robustly prolongs the QT interval in vivo, a property not shared by its active metabolite fexofenadine (hERG IC50 > 100 μM) [1]. In contrast to cetirizine, which is devoid of hERG inhibitory action at concentrations up to 30 μM, terfenadine demonstrates approximately 300-fold greater hERG potency than loratadine [2]. Furthermore, terfenadine's complete metabolic dependence on CYP3A4 creates a narrow therapeutic index with severe drug-drug interaction susceptibility; co-administration with CYP3A4 inhibitors like ketoconazole can elevate plasma terfenadine levels by 13- to 59-fold [3]. These differential pharmacological and toxicological features render terfenadine uniquely valuable as a positive control compound for preclinical cardiac safety screening, while also mandating strict experimental precautions not required for its safer structural analogs.

Terfenadine (CAS 50679-08-8) Product-Specific Quantitative Evidence Guide: Comparator-Anchored Differentiation


hERG Potassium Channel Blockade: Potency Relative to Fexofenadine, Loratadine, and Astemizole

Terfenadine functions as a potent, open-channel blocker of the hERG (KV11.1) potassium channel, with a reported IC50 of 204 nM . In a comparative study using heterologously expressed human cardiac channels, terfenadine demonstrated a Kd of 350 nM for hERG currents and a Kd of 2.7 μM for Kv1.5 currents, indicating approximately 10-fold selectivity for hERG over Kv1.5 [1]. In contrast, its major active metabolite, fexofenadine, does not measurably block either hERG or Kv1.5 channels at clinically relevant concentrations (IC50 > 100 μM) [1]. A separate review confirmed that terfenadine and astemizole block hERG K+ channels with nanomolar affinities (330 nM and 480 nM, respectively), whereas loratadine was approximately 300-fold less potent [2].

Cardiac Safety Pharmacology hERG Inhibition QT Prolongation

H1 Receptor Antagonism and Peripheral Selectivity: In Vivo Brain Penetration Compared to First-Generation Antihistamines

Terfenadine demonstrates potent and selective antagonism of peripheral histamine H1 receptors while exhibiting negligible central nervous system (CNS) penetration. In vitro receptor binding studies using [3H]mepyramine in guinea pig tissue homogenates revealed comparable potency at ileal (peripheral) and brain (central) H1 receptors, with IC50 values of 200 nM and 300 nM, respectively [1]. However, in vivo experiments demonstrated that intraperitoneal administration of terfenadine (5 mg/kg) resulted in nearly complete inhibition of [3H]mepyramine binding to ileal receptors, whereas binding to brain receptors remained entirely unaffected, indicating that terfenadine does not achieve sufficient CNS concentrations to engage central H1 receptors at doses that fully saturate peripheral receptors [1]. In contrast, the first-generation antihistamine chlorpheniramine at an equivalent dose produced comparable inhibition in both peripheral and central tissues, consistent with its known sedative properties [1].

Histamine H1 Receptor CNS Penetration Blood-Brain Barrier

CYP3A4-Dependent Prodrug Metabolism and Drug-Drug Interaction Liability: Quantitative Prediction of Plasma Level Elevation

Terfenadine undergoes nearly complete first-pass metabolism by cytochrome P450 3A4 (CYP3A4) in the liver and intestinal epithelium, converting to its active carboxylic acid metabolite, fexofenadine . In vitro microsomal studies using human liver preparations determined that the CYP3A4 inhibitor ketoconazole competitively inhibits terfenadine metabolism, with inhibition constants (Ki) of 0.024 μM for the desalkylation pathway and 0.237 μM for the hydroxylation pathway [1]. A pharmacokinetic model based on these in vitro Ki values and clinically observed plasma ketoconazole concentrations (1–5 μg/mL) predicted that coadministration of ketoconazole with terfenadine would increase plasma terfenadine levels by a factor ranging from 13-fold to 59-fold compared to terfenadine administered alone [1]. This predicted elevation closely matched actual plasma levels observed in a clinical pharmacokinetic study, confirming the predictive validity of the in vitro model [1]. In contrast, fexofenadine is not significantly metabolized by CYP3A4 and exhibits no such drug-drug interaction liability [2].

Drug Metabolism CYP3A4 Pharmacokinetic Drug Interactions

Histamine-Induced Wheal Suppression: Clinical Potency Ranking Against Six Comparator Antihistamines

In a double-blind, single-dose, crossover clinical study involving 14 healthy male volunteers, the potency of seven antihistamines in suppressing histamine-induced wheal and flare responses was directly compared over a 24-hour period [1]. Terfenadine (60 mg) induced potent inhibition beginning at 1 hour post-dose and demonstrated superior suppression of the wheal response compared to its active metabolite fexofenadine (60 mg) [1]. Based on the area under the effect curve (AUC) from 0 to 24 hours, the rank order of wheal inhibition potency was: cetirizine > epinastine > terfenadine > ebastine > fexofenadine > loratadine > placebo [1]. Loratadine (10 mg) was identified as the least potent inhibitor among the tested second-generation agents [1]. A separate review further quantifies that a 60 mg dose of terfenadine produces 85% to 90% inhibition of the histamine-induced wheal response, whereas the recommended dose of loratadine (10 mg) confers only 50% inhibition [2].

Antihistamine Efficacy Skin Prick Test Wheal and Flare

QT Interval Prolongation Liability: In Vivo Dose-Response Comparison Against 10 Positive and 4 Negative Control Drugs

In a halothane-anesthetized guinea pig model designed to bridge the gap between in vitro hERG inhibition and in vivo QT prolongation, terfenadine was evaluated alongside 10 other drugs with known QT-prolonging potential (positive controls) and 4 drugs lacking such liability (negative controls) [1]. Terfenadine produced dose-dependent prolongation of the Fridericia-corrected QT interval (QTcF), confirming its classification as a positive cardiotoxic agent [1]. The study further established that drugs with more potent hERG K+ channel inhibition, such as terfenadine, exhibited higher heart-to-plasma concentration ratios, resulting in more pronounced QTcF prolongation in vivo [1]. An independent review corroborates that only terfenadine, astemizole, and ebastine produced significant QT interval prolongation and arrhythmogenic effects in the guinea pig model, whereas cetirizine, loratadine, and the active metabolites fexofenadine, carebastine, and norastemizole were devoid of such adverse ECG effects [2].

QT Prolongation Torsades de Pointes Cardiotoxicity

Aqueous Solubility Profile: Comparative Solubility Data for Formulation and In Vitro Assay Design

Terfenadine exhibits limited aqueous solubility, which can impact in vitro assay design and formulation strategies. The compound is practically insoluble in water, with a measured solubility of 0.0963 mg/L at 25°C (approximately 0.2 μM) . In contrast, terfenadine demonstrates high solubility in organic solvents commonly used for stock solution preparation: 100 mM in dimethyl sulfoxide (DMSO) and 25 mM in ethanol . A separate supplier reports DMSO solubility up to 199.29 mM (94 mg/mL) and ethanol solubility of 27 mg/mL . Solubility in 0.1 M citric acid is 1.1 mg/mL, in methanol is 37.5 mg/mL, and in 0.1 M tartaric acid is 0.45 mg/mL . A study examining in vitro cardiovascular safety pharmacology noted that terfenadine demonstrated limited solubility under superfusion conditions, with measured concentrations ranging from 0.597 μM to 0.833 μM instead of the intended 1 μM, accompanied by a loss of substance through the superfusion tubing of -30.2% to -39.2% when using DMSO, ethanol, or methanol as solvents [1].

Solubility Formulation In Vitro Assay

Terfenadine (CAS 50679-08-8): Validated Research and Industrial Application Scenarios


Positive Control for hERG Channel Blockade in Preclinical Cardiac Safety Screening

Terfenadine (IC50 = 204 nM; Kd = 350 nM) serves as an industry-standard positive control compound for assessing hERG (KV11.1) potassium channel liability in automated patch-clamp and manual electrophysiology assays. Its well-characterized, reproducible hERG blockade profile enables calibration of assay sensitivity and validation of new screening platforms. Importantly, terfenadine's lack of effect on hERG channel trafficking (unlike pentamidine) [1] and its synergistic interaction with chlorobutanol [2] provide additional mechanistic insights for interpreting screening results. The compound's 10-fold selectivity for hERG over Kv1.5 (Kd = 350 nM vs. 2.7 μM) [3] makes it particularly useful for distinguishing between IKr and IKur channel blockade in cardiac myocyte studies.

Probe Substrate for CYP3A4 Activity and In Vitro-to-In Vivo Extrapolation (IVIVE) Studies

Terfenadine's complete metabolic dependence on CYP3A4, coupled with the quantitative predictability of its drug-drug interactions (13- to 59-fold plasma level elevation with ketoconazole) [1], establishes it as a valuable probe substrate for studying CYP3A4-mediated metabolism. Researchers utilize terfenadine in human liver microsome and hepatocyte assays to assess CYP3A4 activity, screen for CYP3A4 inhibitors, and validate physiologically based pharmacokinetic (PBPK) models. The availability of both the parent compound and its non-cardiotoxic metabolite fexofenadine allows for direct assessment of metabolic clearance and active metabolite formation.

Reference Compound for Non-Sedating Antihistamine Pharmacology and Blood-Brain Barrier Studies

Terfenadine's demonstrated peripheral selectivity—achieving near-complete ileal H1 receptor occupancy at a dose (5 mg/kg i.p.) that produces negligible brain H1 receptor engagement [1]—makes it an essential reference compound for studies investigating blood-brain barrier penetration mechanisms and central versus peripheral H1 receptor pharmacology. This property is particularly valuable for screening novel antihistamines intended for non-sedating applications, as well as for investigating P-glycoprotein-mediated efflux at the blood-brain barrier.

Positive Control for In Vivo QT Prolongation and Torsadogenicity Assessment

Terfenadine produces robust, dose-dependent QT interval prolongation in validated in vivo models, including the halothane-anesthetized guinea pig [1] and conscious telemetry models. This reproducible torsadogenic liability establishes terfenadine as a critical positive control for cardiovascular safety pharmacology studies conducted under ICH S7A and S7B guidelines. Its inclusion in study designs enables researchers to confirm model sensitivity, validate telemetry implant function, and benchmark the QT-prolonging potential of new chemical entities against a well-characterized reference compound with known clinical cardiotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terfenadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.